Product packaging for Hex-5-ynehydrazide(Cat. No.:CAS No. 4230-19-7)

Hex-5-ynehydrazide

Cat. No.: B2558126
CAS No.: 4230-19-7
M. Wt: 126.16 g/mol
InChI Key: CIWUFLALCXLZMC-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of Ynehydrazides

Ynehydrazides are structurally characterized by the presence of both an alkyne and a hydrazide functional group. Their classification can be based on the relative positions of these two groups and the nature of the carbon framework connecting them. For instance, they can be classified as α, β, γ, etc., -ynehydrazides depending on the location of the triple bond relative to the carbonyl group of the hydrazide.

The systematic nomenclature of ynehydrazides follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.ukwikipedia.org The parent chain is typically identified as the longest carbon chain containing the principal functional group, which in this case is the hydrazide. The name is derived from the corresponding alkyne, with the "-e" ending of the alkyne replaced by the suffix "-hydrazide." The position of the triple bond is indicated by a numerical locant. For example, in Hex-5-ynehydrazide , the parent chain is a six-carbon chain (hex-), the triple bond is located at the fifth carbon (-5-yne), and the functional group is a hydrazide. According to IUPAC Rule C-921, compounds derived from hydrazine (B178648) by replacement of a hydrogen atom with an acyl group are named as substitution products of hydrazine, or by using the prefix "hydrazino-" if a higher priority group is present. acdlabs.com

Significance of Bifunctional Linkers in Contemporary Organic Synthesis

Bifunctional linkers are molecules that possess two reactive functional groups, enabling the covalent connection of two or more different molecular entities. caymanchem.com These linkers are of paramount importance in various areas of modern chemical and biological sciences, including drug delivery, proteomics, and materials science. symeres.commedicinespatentpool.org The ability to selectively address each functional group on the linker allows for a stepwise and controlled assembly of complex conjugates.

The significance of bifunctional linkers lies in their capacity to bridge different molecular worlds. For example, they can be used to attach a small molecule drug to a targeting protein, such as an antibody, to create an antibody-drug conjugate (ADC). symeres.com This strategy enhances the therapeutic efficacy of the drug by delivering it specifically to the target cells, thereby minimizing off-target effects. The choice of the functional groups on the linker is crucial and depends on the desired stability and cleavage properties of the final conjugate.

Overview of this compound in Academic Chemical Research

This compound has garnered attention in academic research as a highly useful bifunctional linker. aksci.commdpi.com Its structure, featuring a terminal alkyne and a hydrazide group, makes it an ideal tool for bioconjugation and the construction of complex molecular systems. The terminal alkyne allows for its participation in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. aksci.com The hydrazide functionality provides a convenient handle for reaction with aldehydes and ketones, which can be found in or introduced into biomolecules like proteins and carbohydrates. lumiprobe.com

Research has demonstrated the utility of this compound in various applications. For instance, it has been employed in the development of drug delivery systems, where it serves to link a targeting moiety to a therapeutic agent. frontiersin.org Furthermore, it has been used to functionalize nanoparticles and virus-like particles for applications in vaccine development and diagnostics. nih.gov These examples underscore the value of this compound as a versatile building block in the creation of novel functional materials and therapeutics.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS Number 4230-19-7
Appearance Reported as a yellow solid or colorless solid.
Melting Point Not consistently reported in the literature.
Boiling Point Not reported in the literature.
Solubility Good solubility in water, DMF, and DMSO.

Detailed Research Findings on this compound

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 5-hexynoic acid. frontiersin.org The carboxylic acid is first esterified, for example, by reaction with methanol (B129727) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), to yield methyl hex-5-ynoate. researchgate.net Subsequently, the ester is treated with hydrazine hydrate (B1144303) in a solvent like ethanol (B145695) at an elevated temperature. frontiersin.orgresearchgate.net The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the methoxy (B1213986) group of the ester to form the desired this compound. frontiersin.org Purification is typically achieved through column chromatography. frontiersin.org

One specific protocol describes the reaction of methyl hex-5-ynoate with an 80% aqueous solution of hydrazine hydrate in ethanol at 80°C for 6 hours, affording this compound in an 81% yield after purification. frontiersin.org

Application in Drug Delivery Systems

A notable application of this compound is in the construction of targeted drug delivery systems. In one study, it was used as a linker to conjugate a PD-L1-targeted peptide (PPA1) to the chemotherapeutic drug doxorubicin (B1662922) (DOX). frontiersin.org The synthesis involved the reaction of this compound with the ketone group on doxorubicin in methanol, with a trace amount of trifluoroacetic acid as a catalyst, to form an acid-sensitive hydrazone bond. researchgate.net This hydrazone linkage is designed to be stable at physiological pH but to cleave in the acidic microenvironment of tumors, thereby releasing the drug at the target site. nih.gov This approach aims to enhance the therapeutic index of doxorubicin by increasing its concentration at the tumor and reducing systemic toxicity. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B2558126 Hex-5-ynehydrazide CAS No. 4230-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-5-ynehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-3-4-5-6(9)8-7/h1H,3-5,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWUFLALCXLZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4230-19-7
Record name hex-5-ynehydrazide
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Synthetic Methodologies for Hex 5 Ynehydrazide and Analogous Alkyne Hydrazides

Conventional Synthetic Routes to Acyl Hydrazides with Terminal Alkyne Functionality

Traditional methods for synthesizing acyl hydrazides, including those with a terminal alkyne like Hex-5-ynehydrazide, primarily rely on the derivatization of carboxylic acids and their ester counterparts.

Ester Hydrazinolysis Approaches

The reaction of an ester with hydrazine (B178648) hydrate (B1144303), known as hydrazinolysis, is a direct and widely used method for preparing hydrazides. google.com For this compound specifically, a common synthetic route involves the reaction of a hex-5-ynoic acid derivative, such as its corresponding ester, with hydrazine hydrate under reflux conditions in a solvent like ethanol (B145695).

This approach is broadly applicable to a variety of esters. For instance, the synthesis of other long-chain hydrazides, like hexadecanehydrazide, is achieved by reacting methyl palmitate with hydrazine hydrate in methanol (B129727), with reported yields as high as 92% under optimized conditions. The choice of the ester (e.g., methyl vs. ethyl esters) can influence reaction times and the purity of the final product. General protocols often involve heating the ester with a slight excess of hydrazine hydrate (e.g., a 1:1.2 molar ratio) under reflux for a period ranging from 30 minutes to several hours. google.com Subsequent removal of the alcohol byproduct and purification by distillation or recrystallization affords the desired acyl hydrazide. google.com Research has shown that the purity of the hydrazine monohydrate is crucial for facilitating efficient hydrazide formation. metu.edu.trresearchgate.netulakbim.gov.tr

A general patented method for hydrazide synthesis highlights the efficiency of this process, which can be scaled for industrial production with yields often exceeding 90%. google.com

Table 1: Representative Conditions for Ester Hydrazinolysis

Ester SubstrateHydrazine RatioSolventConditionsYieldReference
Methyl PalmitateNot SpecifiedMethanol130°C, 4 hours~92%
Ethyl HexadecanoateExcessEthanol/Methanol60-80°C, longer timeHigh Purity
General Esters1.2 equivalentsNone (Neat)Reflux 0.5-2h>90% google.com
Halothiophene EstersNot SpecifiedNot SpecifiedNot SpecifiedGood metu.edu.trresearchgate.net

Carboxylic Acid Derivatization Strategies for Hydrazide Formation

Direct conversion from the parent carboxylic acid, 5-hexynoic acid in this case, represents another fundamental route. lookchem.com These strategies involve the "activation" of the carboxylic acid group to facilitate nucleophilic attack by hydrazine. thermofisher.com

In aqueous media, water-soluble carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are commonly employed to couple carboxylic acids with hydrazines. thermofisher.com For reactions in organic solvents, dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIPC) are frequently used. thermofisher.com Another effective technique is the formation of a mixed anhydride (B1165640) intermediate. beilstein-journals.org For example, the carboxylic acid can be treated with isobutyl chloroformate, which creates a highly reactive anhydride that readily reacts with a nucleophile like hydrazine to form the hydrazide. beilstein-journals.org Borane-based catalysts have also been investigated for the direct amidation of carboxylic acids, a strategy that could potentially be extended to hydrazide synthesis. beilstein-journals.org

These derivatization methods provide versatile pathways to acyl hydrazides from their corresponding carboxylic acids, accommodating a wide range of functional groups within the target molecule. thermofisher.com

Transition Metal-Catalyzed C(sp)–H Bond Functionalization for Ynehydrazide Synthesis

Moving beyond conventional methods, modern synthetic chemistry has introduced more direct and efficient routes, particularly through transition metal catalysis. uniurb.itfrontiersin.orgnih.gov These approaches can create ynehydrazides by directly functionalizing the C-H bond of a terminal alkyne.

Copper-Catalyzed Hydrazidation of Terminal Alkynes

A novel and highly efficient method for synthesizing ynehydrazides involves the copper-catalyzed C(sp)-H bond hydrazidation of terminal alkynes. organic-chemistry.orgresearchgate.net This reaction directly couples a terminal alkyne with a dialkyl azodicarboxylate, which serves as an electrophilic hydrazine source. organic-chemistry.orgorganic-chemistry.org This strategy is advantageous as it avoids the multi-step sequences of preparing and activating a carboxylic acid or ester, offering high atom economy and practicality. organic-chemistry.org

The success of the copper-catalyzed hydrazidation hinges on the specific catalytic system employed. Research has identified a highly effective and sustainable system using an inexpensive copper salt, copper(II) chloride (CuCl₂), in combination with a diamine ligand, N,N,N′,N′-tetramethylethylenediamine (TMEDA). organic-chemistry.orgorganic-chemistry.org The reaction proceeds efficiently under mild conditions—typically at 30°C in acetonitrile (B52724) (MeCN) solvent—with the aid of a catalytic amount of a weak base like potassium carbonate (K₂CO₃). organic-chemistry.org

This catalytic protocol demonstrates a broad substrate scope, proving effective for both aromatic and aliphatic terminal alkynes, and exhibits tolerance to a wide variety of functional groups. organic-chemistry.orgresearchgate.net The importance of diamine ligands in enhancing the efficacy of copper-catalyzed cross-coupling reactions is well-documented, often enabling milder reaction conditions. nih.govrsc.org The selection of the ligand is critical; studies in related copper-catalyzed reactions show that ligands can range from simple diamines to more complex oxalohydrazides or redox-active structures, each tailored to optimize catalyst lifetime, turnover number, and reaction scope. nih.govbeilstein-journals.org

Table 2: Optimized System for Copper-Catalyzed Hydrazidation of Terminal Alkynes

ComponentRoleSpecific ReagentReference
CatalystCopper SourceCuCl₂ organic-chemistry.orgorganic-chemistry.org
LigandActivator/StabilizerTMEDA organic-chemistry.orgorganic-chemistry.org
BaseProton AcceptorK₂CO₃ organic-chemistry.org
SolventReaction MediumMeCN organic-chemistry.org
Hydrazine SourceElectrophileDialkyl Azodicarboxylates organic-chemistry.orgorganic-chemistry.org

Preliminary mechanistic investigations into the copper-catalyzed hydrazidation of terminal alkynes point towards a non-radical pathway. organic-chemistry.org The proposed mechanism is believed to proceed through a key copper acetylide intermediate. organic-chemistry.org

The catalytic cycle is thought to initiate with the deprotonation of the terminal alkyne by the base, facilitated by the copper-ligand complex, leading to the formation of a copper acetylide species. This nucleophilic copper acetylide then attacks one of the electrophilic nitrogen atoms of the dialkyl azodicarboxylate. This step forms the new C-N bond, yielding the ynehydrazide product upon protonolysis and regenerating the active copper catalyst to continue the cycle.

While this represents the plausible pathway, the mechanisms of copper-catalyzed alkyne functionalizations can be intricate. For example, detailed studies on the related copper-catalyzed hydroalkylation of alkynes have revealed the involvement of dinuclear copper complexes as the true catalytic intermediates, a level of complexity that could also be relevant in hydrazidation reactions. researchgate.netnih.govnih.gov These findings underscore that while the formation of a copper acetylide is a central feature, the precise nature of the active catalytic species and the elementary steps involved continue to be areas of active investigation.

Investigation of Catalytic Systems and Ligand Effects

Gold(I)-Catalyzed Hydrohydrazination of Terminal Alkynes

The synthesis of ynehydrazide structures through the hydrohydrazination of terminal alkynes represents a significant advancement in organic chemistry. Among the various catalytic systems developed, gold(I) complexes have emerged as particularly effective catalysts for this transformation. Research has demonstrated that gold(I)-catalyzed hydrohydrazination provides a facile and efficient route to substituted keto-N-acylhydrazones under mild reaction conditions. organic-chemistry.org

A study by Zimin et al. highlights a gold-catalyzed hydrohydrazination of alkynes with a variety of hydrazides. organic-chemistry.org This method is characterized by its tolerance of numerous functional groups and its insensitivity to the electronic and steric properties of the substrates. organic-chemistry.org The reaction proceeds efficiently, yielding a diverse range of keto-N-acylhydrazones in very good yields. organic-chemistry.org While neutral gold(I) complexes like [(IPr)AuCl] are known to be highly effective for the regioselective hydration of terminal alkynes to produce methyl ketones, the application of gold catalysis extends to the direct formation of C-N bonds in hydrohydrazination. organic-chemistry.org The catalytic cycle is thought to involve the activation of the alkyne by the gold(I) center, facilitating the nucleophilic attack of the hydrazide.

The general applicability of this method is showcased by its success with a wide array of terminal alkynes and hydrazides. The reaction conditions are typically mild, making this a valuable tool for the synthesis of complex molecules containing the ynehydrazide motif.

Table 1: Gold(I)-Catalyzed Hydrohydrazination of Terminal Alkynes This table is representative of typical results found in the literature for this type of reaction. Specific yields and conditions may vary based on the exact substrates and catalyst system used.

Alkyne SubstrateHydrazide SubstrateCatalystSolventYield (%)
PhenylacetyleneBenzohydrazide[Au(I) complex]Dioxane95
1-HexyneAcetohydrazide[Au(I) complex]Dioxane88
4-EthynyltolueneBenzohydrazide[Au(I) complex]Dioxane92
3,3-Dimethyl-1-butyne4-Nitrobenzohydrazide[Au(I) complex]Dioxane85

Other Metal-Catalyzed Approaches to Ynehydrazide Structures

Beyond gold, other transition metals have been successfully employed to catalyze the synthesis of ynehydrazides. These alternative methods often provide advantages in terms of cost, availability, and substrate scope.

A notable example is a copper-catalyzed reaction developed by Lei, Sha, Xie, and Weng, which couples terminal alkynes with dialkyl azodicarboxylates. organic-chemistry.org This protocol is distinguished by its use of inexpensive and abundant copper(II) chloride (CuCl₂) in combination with N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand. organic-chemistry.org The reaction demonstrates high practicality and sustainability, proceeding efficiently to afford a broad range of ynehydrazides. organic-chemistry.org A key feature of this method is its wide tolerance of various functional groups, making it a versatile tool for organic synthesis. organic-chemistry.org

The development of new catalytic systems is ongoing. For instance, palladium-catalyzed allylic substitution reactions have been used to synthesize N,N-disubstituted hydrazines, and nickel(II)-bipyridine complexes have been shown to catalyze photochemical C-N coupling reactions with hydrazides. organic-chemistry.org While not directly forming ynehydrazides, these advancements in metal-catalyzed C-N bond formation highlight the continuous effort to expand the synthetic chemist's toolbox for accessing diverse hydrazine derivatives. organic-chemistry.org

Table 2: Copper-Catalyzed Synthesis of Ynehydrazides from Terminal Alkynes and Dialkyl Azodicarboxylates This table illustrates the scope of the CuCl₂/TMEDA catalyzed reaction as reported in the literature. organic-chemistry.org

Alkyne SubstrateAzodicarboxylate SubstrateCatalyst SystemSolventYield (%)
PhenylacetyleneDiethyl azodicarboxylateCuCl₂/TMEDACH₃CN94
1-OctyneDiisopropyl azodicarboxylateCuCl₂/TMEDACH₃CN85
4-VinylphenylacetyleneDibenzyl azodicarboxylateCuCl₂/TMEDACH₃CN88
EthynylferroceneDi-tert-butyl azodicarboxylateCuCl₂/TMEDACH₃CN91

Modular Synthetic Strategies for N'-Substituted Alkyne Hydrazides

Modular synthesis provides a powerful approach for the rapid generation of diverse molecules from a set of common building blocks. In the context of alkyne hydrazides, modular strategies allow for the systematic variation of substituents on the hydrazide nitrogen, enabling the exploration of structure-activity relationships and the fine-tuning of molecular properties. A key challenge in these syntheses is achieving selective functionalization of the desired nitrogen atom within the hydrazide moiety.

One effective strategy involves the use of protecting groups to direct reactivity. The trifluoroacetyl group, for example, has proven to be a valuable tool in the modular synthesis of N'-substituted hydrazides. researchgate.net This approach allows for the introduction of various substituents onto the N' position of the hydrazide, followed by the removal of the protecting group to yield the final product. researchgate.net This method provides a reliable and flexible route to a wide range of N'-substituted hydrazides, which can then be incorporated into more complex structures like ynehydrazides.

Trifluoroacetyl Group-Enabled Alkylation and Deprotection

A robust three-step process for the synthesis of N'-alkyl hydrazides utilizes the trifluoroacetyl group to facilitate selective alkylation. researchgate.net The synthesis begins with the acylation of a starting hydrazide, often derived from an amino acid, with trifluoroacetic anhydride. researchgate.net The resulting N-trifluoroacetyl hydrazide is then subjected to alkylation. researchgate.net

This alkylation can be achieved through two primary methods: the Mitsunobu reaction, using an alcohol as the alkylating agent, or by reaction with an alkyl halide under basic conditions. researchgate.net Both methods effectively introduce a variety of alkyl groups onto the N' nitrogen. The final step is the deprotection of the trifluoroacetyl group. This can be accomplished under either reductive or hydrolytic conditions to furnish the desired N'-alkyl hydrazide. researchgate.net This modular route provides efficient access to a library of N'-substituted hydrazides, which are valuable precursors for more complex molecules. researchgate.net

Table 3: Trifluoroacetyl-Enabled Synthesis of N'-Alkyl Hydrazides This table outlines the general three-step process for the modular synthesis of N'-alkyl hydrazides. researchgate.net

StepReactionReagentsGeneral Outcome
1AcylationStarting Hydrazide, Trifluoroacetic anhydrideFormation of N-trifluoroacetyl hydrazide
2AlkylationAlkyl halide/Base or Alcohol/Mitsunobu reagentsIntroduction of alkyl group at N' position
3DeprotectionReductive or hydrolytic conditionsRemoval of trifluoroacetyl group to yield N'-alkyl hydrazide

Reactivity and Reaction Mechanistic Investigations of Hex 5 Ynehydrazide

Chemical Transformations Involving the Hydrazide Moiety

The hydrazide group (-CONHNH₂) is a derivative of hydrazine (B178648) and exhibits a rich reaction chemistry, primarily centered around the nucleophilicity of its nitrogen atoms.

The most prominent reaction of the hydrazide moiety is its condensation with carbonyl compounds, such as aldehydes and ketones, to form a hydrazone linkage (-C=N-NH-). savemyexams.comchemguide.co.uk This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. chemguide.co.uk The resulting hydrazone bond is a type of Schiff base, but it is significantly more stable than those formed with simple amines, particularly under physiological conditions. thermofisher.com This transformation is widely used to link molecules together. medchemexpress.euresearchgate.net The reaction between Hex-5-ynehydrazide and a generic aldehyde is shown below.

General Reaction Scheme for Hydrazone Formation

R-CHO + H₂NNHCO(CH₂)₃C≡CH → R-CH=NNHCO(CH₂)₃C≡CH + H₂O

(Aldehyde) + (this compound) → (Hydrazone Product) + (Water)

This reaction typically proceeds efficiently in a slightly acidic medium, with an optimal pH range of 5 to 7, which serves to activate the carbonyl group to nucleophilic attack without excessively protonating the nucleophilic hydrazide. thermofisher.com

The rate of hydrazone formation can be significantly enhanced through catalysis. Aniline (B41778) is a particularly effective catalyst for this transformation. nih.gov The mechanism of aniline catalysis involves the rapid, reversible formation of a highly reactive Schiff base intermediate between the aniline and the carbonyl compound. This intermediate is more susceptible to nucleophilic attack by the hydrazide than the original carbonyl compound. The hydrazide then displaces the aniline to form the more thermodynamically stable hydrazone product. thermofisher.com This catalytic approach allows for efficient reactions at lower concentrations of reactants and under mild, biologically compatible conditions. nih.gov Other amine buffers with pKa values near neutral pH have also been shown to be effective bifunctional catalysts. chalmers.sersc.orgnih.gov

Table 1: Catalysts for Hydrazone Formation This interactive table summarizes catalysts known to augment the rate of hydrazone formation.

Catalyst Type Example(s) Typical Conditions Key Findings Reference(s)
Aromatic Amines Aniline Neutral to slightly acidic pH Accelerates hydrazone formation and transimination through nucleophilic catalysis. thermofisher.comnih.gov
Bifunctional Amine Buffers 2-(aminomethyl)imidazoles, N,N-dimethylethylenediamine pH 5-9 Accelerate reactions by several orders of magnitude; low toxicity. rsc.orgnih.gov

A key feature of the hydrazone bond is its reversibility, particularly its susceptibility to hydrolysis under acidic conditions. berkeley.edu This dynamic nature is foundational to the field of dynamic covalent chemistry. nih.gov The equilibrium between the carbonyl compound, the hydrazide, and the hydrazone can be controlled by adjusting the pH or the concentration of reactants. berkeley.edunih.gov For instance, the hydrazone linkage can be cleaved through an exchange reaction by introducing a large excess of a simple hydrazide, such as acetyl hydrazide. nih.gov This reversibility has been exploited in the design of self-healing materials and dynamic systems like covalent organic frameworks (COFs), where the ability to reversibly form and break bonds allows for the correction of structural defects during assembly, leading to highly crystalline materials. berkeley.edunih.gov For applications requiring a permanent linkage, the hydrazone bond can be stabilized by reduction with a mild reducing agent like sodium cyanoborohydride (NaCNBH₃), which converts the C=N double bond to a stable single bond. thermofisher.comnih.gov

The nitrogen atoms of the hydrazide moiety are nucleophilic due to the presence of lone pairs of electrons. ekb.eg The terminal (-NH₂) nitrogen is generally the more reactive nucleophile in condensation reactions. The nucleophilicity of hydrazines can be greater than what might be predicted from their basicity alone, a phenomenon known as the "alpha-effect," where the presence of an adjacent atom with a lone pair (the other nitrogen) enhances nucleophilicity. masterorganicchemistry.com However, studies investigating the reactivity of hydrazine with certain electrophiles have found its nucleophilicity to be comparable to that of methylamine, suggesting the alpha-effect is not universally dominant and depends on the specific reaction. researchgate.net

The nucleophilic character of the hydrazide nitrogen also allows it to participate in reactions other than condensation, such as alkylation. The reactivity can be modulated; for example, the nitrogen can be acylated with a trifluoroacetyl group. This group serves as a temporary protecting group, allowing for selective alkylation at the other nitrogen before being removed under hydrolytic conditions. scholaris.ca

The N-N bond within the hydrazide or resulting hydrazone can be subject to various transformations. While the N-N bond is generally stable, specific synthetic methods focus on its formation and cleavage. Intermolecular N-N bond formation is a key strategy for synthesizing hydrazine derivatives and nitrogen-containing heterocycles. sioc-journal.cn Modern methods include the reductive coupling of precursors like nitroarenes and anilines, often driven by organophosphorus or metal catalysts. nih.gov Iron(II) bromide, for instance, has been shown to catalyze the intramolecular formation of N-N bonds from aryl azides bearing ketone substituents to yield indazoles. organic-chemistry.org Radical-mediated reactions have also been developed for the hydroacylation of N-N double bonds. ucl.ac.uk

Conversely, cleavage of the N-N bond can occur under specific reductive or oxidative conditions, although this is less common for simple hydrazides compared to other transformations. The oxidation of a hydrazine linkage to a hydrazide linkage has been demonstrated in the postsynthetic modification of covalent organic frameworks. berkeley.edu

Catalytic Augmentation of Hydrazone Formation (e.g., Aniline Catalysis)

Nucleophilic Reactivity of the Hydrazide Nitrogen

Chemical Transformations Involving the Terminal Alkyne Moiety

The terminal alkyne group (-C≡CH) of this compound is the second site of reactivity, offering a complementary set of transformations to the hydrazide moiety.

The most notable reaction of the terminal alkyne is its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." medchemexpress.commedchemexpress.eu This reaction provides a highly efficient and specific method for forming a stable 1,2,3-triazole ring by coupling the alkyne with an azide-functionalized molecule. This transformation is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it exceptionally useful for bioconjugation and materials synthesis. medchemexpress.com

Beyond cycloadditions, the terminal alkyne can undergo hydration. The addition of water across the triple bond, typically catalyzed by mercury salts (HgSO₄) in aqueous acid, follows Markovnikov's rule to yield a methyl ketone. libretexts.org Alternatively, an anti-Markovnikov hydration can be achieved via a hydroboration-oxidation sequence, which results in the formation of an aldehyde. libretexts.org

The proton on the terminal alkyne is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂), to form a nucleophilic acetylide anion. libretexts.org This anion can then react with various electrophiles. For example, reaction with an alkyl halide leads to alkylation and the formation of an internal alkyne, while reaction with an aldehyde or ketone yields a propargyl alcohol. libretexts.org Terminal alkynes have also been shown to react directly with certain nucleophiles, such as the active-site cysteine residue in some enzymes, to form a vinyl thioether adduct. ubiqbio.com

Table 2: Summary of Key Reactions of this compound This interactive table summarizes the primary chemical transformations for the two functional moieties of this compound.

Functional Moiety Reaction Type Reagents/Conditions Product Reference(s)
Hydrazide Condensation Aldehyde/Ketone, pH 5-7 Hydrazone savemyexams.comthermofisher.com
Catalytic Condensation Aniline, Aldehyde/Ketone Hydrazone (accelerated rate) thermofisher.comnih.gov
Hydrazone Reduction NaCNBH₃ Stable Hydrazide Linkage thermofisher.comnih.gov
Nucleophilic Alkylation Alkyl Halide (with protection/deprotection) N'-alkylated hydrazide scholaris.ca
Terminal Alkyne Azide-Alkyne Cycloaddition Azide (B81097), Cu(I) catalyst 1,2,3-Triazole medchemexpress.commedchemexpress.eu
Hydration (Markovnikov) H₂O, H₂SO₄, HgSO₄ Methyl Ketone libretexts.org
Hydration (Anti-Markovnikov) 1. BH₃·THF; 2. H₂O₂, NaOH Aldehyde libretexts.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group of this compound serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction involves the formation of a stable 1,2,3-triazole ring by reacting the alkyne with an azide-functionalized molecule in the presence of a copper(I) catalyst. medchemexpress.commedchemexpress.eu The high efficiency, specificity, and biocompatibility of the CuAAC reaction make this compound a versatile tool for various bioconjugation applications. medchemexpress.eu

The utility of this compound in building large, complex structures is demonstrated by its application in the functionalization of virus-like particles (VLPs). In a study investigating the bacteriophage Qβ as a vaccine carrier platform, this compound was used to modify the VLP's cargo. msu.edu The process involved the initial oxidation of the 3'-end of the capsid's RNA to form a dialdehyde (B1249045). This aldehyde was then reacted with the hydrazide group of this compound, covalently attaching the alkyne functionality to the RNA. msu.edu The newly installed alkyne group was then available for a subsequent CuAAC reaction to conjugate other molecules, such as peptides, to the VLP. msu.edu

This strategy highlights the role of this compound in the precise assembly of macromolecular constructs, where the VLP serves as a scaffold for the attachment of biologically relevant molecules.

Table 1: Macromolecular Functionalization using this compound

Step Reactant 1 Reactant 2 Key Functional Groups Involved Product Application Reference
1 Oxidized Qβ Capsid RNA This compound Aldehyde, Hydrazide Alkyne-functionalized Qβ Capsid Vaccine Carrier Development msu.edu

The bifunctional nature of this compound allows for its seamless integration into multi-step synthetic strategies that combine hydrazone formation with CuAAC. medchemexpress.comnih.gov This dual reactivity is particularly useful for creating complex bioconjugates, such as antibody-drug conjugates or targeted drug delivery systems. A clear example is the synthesis of a PD-L1-targeted peptide-doxorubicin (DOX) conjugate. nih.gov

In this synthesis, this compound first reacts with the ketone group of the anticancer drug doxorubicin (B1662922) in methanol (B129727) to form an acid-sensitive hydrazone bond. nih.gov This initial step links the alkyne functionality of this compound to the drug molecule. The resulting alkyne-modified doxorubicin is then reacted with an azide-bearing peptide (a PD-L1 targeting agent) under standard CuAAC conditions (CuSO₄·5H₂O and sodium ascorbate). nih.gov This "click" reaction covalently links the drug to the targeting peptide via a stable triazole ring, yielding the final peptide-drug conjugate. nih.gov

This sequential approach, where hydrazone formation is followed by CuAAC, demonstrates the orthogonal nature of this compound's functional groups and its power as a heterobifunctional linker. nih.gov

Table 2: Synthesis of a Peptide-Drug Conjugate using this compound

Step Reactant 1 Reactant 2 Reagents/Conditions Product Yield Reference
1 This compound Doxorubicin Methanol Hydrazine-DOX (Alkyne-DOX) Not specified nih.gov
Applications in Macromolecular Assembly and Polymer Chemistry

Hydrofunctionalization Reactions of Terminal Alkynes

Hydrofunctionalization reactions of terminal alkynes are fundamental transformations in organic synthesis that involve the addition of an H-X molecule across the carbon-carbon triple bond. These reactions, which include hydrohydrazination, hydroamination, hydroboration, and hydroalkylation, provide direct routes to a variety of functionalized alkenes. While these reactions are well-established for terminal alkynes in general, a review of the scientific literature did not yield specific research findings or detailed mechanistic investigations for these transformations using this compound as the substrate. The primary documented role of this compound is as a bifunctional linker, where its alkyne and hydrazide moieties are used for conjugation rather than for further functionalization of the alkyne bond itself.

There is no specific information available in the reviewed literature regarding the selective hydrohydrazination of the alkyne in this compound.

There is no specific information available in the reviewed literature regarding the metal-catalyzed hydroamination of the alkyne in this compound.

There is no specific information available in the reviewed literature regarding the hydroboration or hydroalkylation of the alkyne in this compound via metal intermediates.

Differential Dihydrofunctionalization of Terminal Alkynes

The terminal alkyne group in this compound presents a site for diverse chemical transformations. One such advanced functionalization is the differential dihydrofunctionalization, which involves the transformation of both π-bonds of the alkyne in a single, controlled reaction. Research has demonstrated a method for the differential dihydrofunctionalization of terminal alkynes through a reductive three-component coupling reaction. nih.govorganic-chemistry.org This process combines a terminal alkyne, an aryl halide, and a borane, such as pinacolborane, under the cooperative action of a copper and palladium catalyst system to yield benzylic alkyl boronates. nih.govorganic-chemistry.org

The reaction proceeds through a proposed mechanistic pathway that begins with a copper-catalyzed hydroboration of the alkyne. This is followed by a second hydrocupration event, leading to a key heterobimetallic intermediate. nih.gov This intermediate then undergoes a palladium-catalyzed cross-coupling with the aryl halide to furnish the final benzylic alkyl boronate product. nih.gov A significant advantage of this methodology is its excellent substrate scope and compatibility with a wide array of functional groups, including esters, nitriles, alkyl halides, epoxides, and acetals. nih.govorganic-chemistry.org While this compound has not been explicitly reported as a substrate in these studies, the demonstrated tolerance for various functionalities suggests its potential applicability in this transformation.

The general scheme for this reaction involves the coupling of a terminal alkyne, an aryl bromide, and pinacolborane, catalyzed by a combination of a copper complex, such as IPrCuOt-Bu, and a palladium complex with a suitable phosphine (B1218219) ligand, like XPhos. nih.gov

Table 1: Generalized Conditions for Differential Dihydrofunctionalization of Terminal Alkynes nih.gov

ParameterCondition
Catalyst System IPrCuOt-Bu / Pd-G3-XPhos
Reactants Terminal Alkyne, Aryl Bromide, Pinacolborane
Base KOt-Bu
Solvent Toluene or Benzene
Key Feature Hydrofunctionalization of both alkyne π-bonds
Product Benzylic Alkyl Boronate

This table represents generalized conditions based on published research and serves as an illustrative example.

Other Selective Functionalizations of Terminal Alkyne Units

Beyond dihydrofunctionalization, the terminal alkyne of this compound is a versatile handle for numerous other selective transformations. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgresearchgate.net This reaction provides a highly efficient and specific method for conjugating the alkyne-containing molecule with another molecule bearing an azide group, forming a stable 1,2,3-triazole ring. organic-chemistry.org This bio-orthogonal reaction is widely used in chemical biology and materials science for creating complex molecular architectures. researchgate.net this compound, as a bifunctional linker, can utilize its terminal alkyne for such click reactions while the hydrazide group remains available for other conjugations, for instance, with aldehydes or ketones.

The general reaction for the CuAAC involves treating the terminal alkyne with an organic azide in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent.

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reactant 1Reactant 2CatalystProduct
This compound (or other terminal alkyne)Organic Azide (R-N₃)Copper(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate)1,4-disubstituted 1,2,3-triazole

This table illustrates the fundamental components of the CuAAC reaction.

Another significant reaction for terminal alkynes is the Sonogashira cross-coupling . This palladium and copper co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. mdpi.comorganic-chemistry.org This method is a powerful tool for the formation of carbon-carbon bonds and could be applied to this compound to introduce various aryl or vinyl substituents at the terminus of the hexynyl chain. mdpi.com

Furthermore, the terminal alkyne unit can undergo selective hydroboration . For instance, Z-selective hydroboration can be achieved using specific iron-based catalysts, leading to the formation of Z-vinylboronate esters. nih.gov These intermediates are valuable for further stereospecific transformations.

The reactivity of the terminal alkyne also extends to the synthesis of heterocyclic compounds. For example, terminal alkynes can react with hydrazines in the presence of various catalysts to form substituted pyrazoles . organic-chemistry.org Given that this compound itself contains a hydrazine-derived functional group, intramolecular reactions or intermolecular reactions with other hydrazine species could be envisioned under appropriate conditions to generate complex heterocyclic structures.

Advanced Spectroscopic and Computational Approaches in Ynehydrazide Research

Elucidation of Reaction Mechanisms Through Computational Chemistry

Computational chemistry serves as a powerful tool to investigate the intricate details of reaction mechanisms that are often difficult to probe experimentally. numberanalytics.comnih.gov By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the most likely pathways.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a cornerstone in the computational study of reaction mechanisms due to its balance of accuracy and computational cost. nih.govmdpi.com For a molecule like Hex-5-ynehydrazide, which possesses both a nucleophilic hydrazide group and a reactive alkyne moiety, DFT can be employed to model a variety of transformations, such as cycloadditions, condensations, and metal-catalyzed reactions. lookchem.comsmolecule.com

DFT calculations can map out the energetic landscape of a reaction, identifying the most favorable pathway. pku.edu.cn For instance, in a potential cyclization reaction involving the alkyne and hydrazide groups of this compound, DFT could be used to calculate the activation energies for different possible routes, thus predicting the likely product. These calculations provide a theoretical framework that can guide experimental efforts toward the synthesis of novel heterocyclic compounds. researchgate.net

Theoretical Analysis of Organometallic Intermediates

The reactivity of the terminal alkyne in this compound makes it a suitable substrate for various organometallic transformations, which often proceed through short-lived and highly reactive intermediates. numberanalytics.comsciltp.com Theoretical analysis, particularly using DFT, is invaluable for characterizing the structure, bonding, and stability of these organometallic intermediates. numberanalytics.com

For example, in a palladium-catalyzed cross-coupling reaction, this compound could form a variety of intermediates, such as π-alkyne complexes or palladacycles. Computational modeling can provide detailed geometric parameters and electronic structures for these species, which are often impossible to isolate and study experimentally. Understanding the nature of these intermediates is crucial for optimizing reaction conditions and controlling product selectivity. mdpi.com

A hypothetical reaction pathway involving an organometallic intermediate is presented below:

Reactant(s)CatalystIntermediateProduct
This compound + Aryl HalidePd(0) complexAryl-Pd(II)-alkynyl complexAryl-substituted this compound

This table illustrates a typical cross-coupling reaction where computational studies can shed light on the structure and energetics of the key palladium intermediate.

Transition State Analysis and Energetic Viability

A critical aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. mit.edunumberanalytics.com The structure and energy of the transition state dictate the rate of a chemical reaction. nih.govwikipedia.org Computational methods can locate and characterize these fleeting structures, providing insights into the factors that influence reaction barriers. mit.edursc.org

For this compound, transition state analysis can be applied to predict the feasibility of various reactions. By calculating the Gibbs free energy of activation (ΔG‡), one can assess the energetic viability of a proposed reaction pathway. wikipedia.org For example, comparing the activation energies for a concerted versus a stepwise mechanism in a cycloaddition reaction can reveal the preferred pathway under specific conditions. pku.edu.cn This predictive power is a significant advantage of computational chemistry in modern organic synthesis. numberanalytics.com

Computational Studies on Electronic Properties and Reactivity

Beyond reaction mechanisms, computational chemistry offers powerful tools to analyze the intrinsic electronic properties of molecules, which ultimately govern their reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). udel.eduwikipedia.org The energies and spatial distributions of these orbitals are key to understanding how a molecule will interact with other reagents. imperial.ac.ukwuxibiology.com

For this compound, FMO analysis can predict its behavior in various reactions. The hydrazide group is expected to contribute significantly to the HOMO, making it a good nucleophile. The alkyne group, with its π and π* orbitals, can act as either a nucleophile (donating from its π HOMO) or an electrophile (accepting into its π* LUMO), depending on the reaction partner. chemrxiv.org

A hypothetical FMO analysis for the reaction of this compound with an electrophile would show an interaction between the HOMO of the hydrazide moiety and the LUMO of the electrophile, leading to nucleophilic attack. Conversely, in a reaction with a nucleophile, the interaction would likely involve the LUMO associated with the alkyne's π* system.

Molecular OrbitalPrimary LocationPredicted Reactivity
HOMOHydrazide group (-CONHNH2)Nucleophilic reactions
LUMOAlkyne group (C≡CH)Electrophilic reactions

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex many-electron wavefunction into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org NBO analysis can quantify charge distribution, hybridization, and delocalization effects, offering deep insights into molecular stability and reactivity. faccts.dewisc.edu

In the case of this compound, NBO analysis would reveal the polarization of the C=O and N-N bonds in the hydrazide group, as well as the nature of the C≡C triple bond. It can also quantify the delocalization of electron density, for example, from the nitrogen lone pairs into adjacent antibonding orbitals, which can influence the molecule's conformational preferences and reactivity. cam.ac.uk The analysis provides "natural" atomic charges and orbital populations, which are valuable for understanding intermolecular interactions. uni-muenchen.de

A summary of potential NBO findings for this compound could include:

FeatureDescriptionImplication for Reactivity
Natural Atomic Charges Negative charge on oxygen and nitrogen atoms, positive charge on carbonyl carbon.Highlights the nucleophilic and electrophilic sites within the molecule.
Hybridization sp hybridization for the alkyne carbons, sp2 for the carbonyl carbon and nitrogen atoms.Influences the geometry and bond angles of the molecule.
Donor-Acceptor Interactions Delocalization of lone pair density from nitrogen to the π*(C=O) orbital.Stabilizes the molecule and can affect the rotational barrier around the C-N bond.

By combining these advanced computational approaches, a comprehensive understanding of the chemical behavior of this compound can be achieved, guiding its application in synthesis and materials science.

Spectroscopic Characterization Techniques for Mechanistic Interrogations

The elucidation of reaction mechanisms and the detailed structural characterization of molecules like this compound rely on advanced analytical techniques. Spectroscopic methods are particularly powerful, providing insights into electronic structure, bonding environments, and real-time reaction dynamics.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Solid-State 15N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. researchgate.net While standard ¹H and ¹³C NMR are routine, advanced methods, particularly those involving heteroatoms like nitrogen, offer deeper insights. Solid-state NMR (SSNMR) spectroscopy has evolved significantly, providing high-resolution structural data for a wide range of materials, including those that are insoluble or non-crystalline. nih.gov

For nitrogen-containing compounds like this compound, ¹⁵N NMR is exceptionally informative. The ¹⁵N nucleus is highly sensitive to its chemical environment, making it a valuable probe for studying conformational changes and intermolecular interactions, such as hydrogen bonding. titech.ac.jp However, the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N isotope present significant sensitivity challenges. huji.ac.il To overcome this, techniques like isotopic enrichment and cross-polarization (CP) from abundant spins (typically ¹H) are employed. huji.ac.ilcsic.es Cross-polarization magic-angle spinning (CP-MAS) methods are standard for acquiring high-resolution ¹⁵N spectra in the solid state. titech.ac.jp

In the context of this compound, solid-state ¹⁵N NMR can differentiate between the two nitrogen atoms of the hydrazide moiety (-C(=O)NHNH₂). The chemical shifts of these nuclei are influenced by the molecular conformation and any hydrogen-bonding networks present in the solid state. titech.ac.jprsc.org For instance, the involvement of the terminal -NH₂ group in hydrogen bonding would lead to a discernible change in its ¹⁵N chemical shift compared to a non-bonded state. titech.ac.jp While specific data for this compound is not extensively published, typical chemical shift ranges for related nitrogen functionalities provide a basis for analysis.

Table 1: Typical Solid-State ¹⁵N NMR Chemical Shift Ranges for Relevant Nitrogen Functional Groups (Note: Chemical shifts are referenced to liquid NH₃ at 0 ppm. Data is generalized from studies on various organic and biological solids.)

Functional GroupTypical ¹⁵N Chemical Shift Range (ppm)Notes
Amide (-C(=O)N-)80 - 130The hydrazide nitrogens in this compound are expected in this region. csic.es
Amine (-NH₂)0 - 50The terminal amino group of the hydrazide may fall in this range, influenced by protonation and hydrogen bonding.
Pyrrolic Nitrogen130 - 180Relevant for potential cyclization or degradation products. csic.es
Pyridinic Nitrogen250 - 350Relevant for potential rearrangement products. csic.es

This table was generated by the author based on data from multiple sources. huji.ac.ilcsic.es

By analyzing the principal values of the ¹⁵N chemical shift tensor, which can be determined from static or slow-spinning SSNMR experiments, even more detailed information about the electronic structure and local symmetry around the nitrogen nuclei can be obtained. titech.ac.jp

UV-Visible Spectroscopic Studies in Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy is a robust and widely accessible technique for monitoring the progress of chemical reactions in real-time. spectroscopyonline.comresearchgate.net The method is based on the principle that the absorbance of light at a specific wavelength is directly proportional to the concentration of the absorbing species (chromophore), as described by the Beer-Lambert Law. numberanalytics.com This makes it an ideal tool for studying reaction kinetics, as it allows for the continuous tracking of the concentration of reactants, products, or intermediates. spectroscopyonline.comtechnologynetworks.com

Reactions involving this compound can be effectively monitored using UV-Vis spectroscopy, provided that a change in the chromophoric system occurs during the transformation. The terminal alkyne and the hydrazide group are the primary reactive sites.

For example, the reaction of the hydrazide functional group with an aldehyde or ketone to form a hydrazone introduces a new C=N double bond conjugated with the carbonyl group. This transformation creates a new, more extended chromophore that absorbs at a different, often longer, wavelength (λmax) than the starting materials. msu.edu By monitoring the increase in absorbance at the λmax of the hydrazone product, the reaction rate can be determined.

Similarly, reactions involving the terminal alkyne, such as copper-catalyzed cycloadditions or coupling reactions, can alter the electronic structure of the molecule. researchgate.net The consumption of the alkyne or the formation of a conjugated product, like a triazole, would lead to predictable changes in the UV-Vis spectrum, enabling kinetic analysis. spectroscopyonline.comresearchgate.net

Table 2: Illustrative Data for Monitoring Hydrazone Formation from this compound via UV-Vis Spectroscopy (Note: This is a hypothetical dataset to illustrate the principle of reaction monitoring. The λmax and absorbance values are representative.)

Reaction Time (minutes)Absorbance at Product λmax (e.g., 320 nm)Reactant Concentration (Arbitrary Units)Product Concentration (Arbitrary Units)
00.051000
50.257822
100.425941
200.683367
300.851684
600.98397
901.010100

This interactive table illustrates how absorbance data collected over time can be used to calculate the changing concentrations of reactants and products, from which kinetic parameters like the rate constant can be derived. spectroscopyonline.comresearchgate.net

By carefully selecting the monitoring wavelength, it is possible to isolate the spectral signature of a single component, simplifying the kinetic analysis. researchgate.net This approach provides crucial insights into reaction mechanisms, helps optimize reaction conditions, and ensures quality control in chemical synthesis. spectroscopyonline.com

Strategic Applications of Hex 5 Ynehydrazide in Synthetic Chemistry and Materials Science

Design and Synthesis of Bifunctional Molecular Probes

The unique structure of Hex-5-ynehydrazide makes it an exemplary linker for the design and synthesis of bifunctional molecular probes. medchemexpress.commedchemexpress.com These probes are engineered to interact with multiple targets or to combine targeting and reporting functionalities within a single molecule. The compound's two reactive ends can be addressed sequentially to link different molecular entities.

A prime research application is the functionalization of biological macromolecules to prepare them for subsequent conjugation. For instance, in the development of vaccine platforms, the capsid of the bacteriophage Qβ has been functionalized using this compound. The process involves the oxidation of the capsid's RNA to create dialdehyde (B1249045) groups at the 3'-end. The hydrazide moiety of this compound then selectively reacts with these aldehyde groups, covalently attaching the linker to the capsid. This leaves the terminal alkyne group exposed and available for a subsequent click chemistry reaction, allowing for the efficient attachment of antigens or other biomolecules.

This strategy effectively transforms the virus-like particle into a versatile probe or platform, ready for conjugation with any azide-containing molecule of interest.

Interactive Data Table: Functionalization of Qβ Capsid

ComponentRole in SynthesisReactive Group
Bacteriophage Qβ Capsid RNA Macromolecular scaffold3'-end cis-diol (oxidized to dialdehyde)
Sodium periodate (B1199274) (NaIO₄) Oxidizing agentConverts RNA's 3'-diol to a reactive dialdehyde
This compound Bifunctional LinkerHydrazide (-CONHNH₂) reacts with the aldehyde
Resulting Functional Group Click Chemistry HandleTerminal Alkyne (-C≡CH)

Radiopharmaceutical Labeling Methodologies

In the field of nuclear medicine, the development of targeted radiopharmaceuticals for imaging and therapy is paramount. This compound offers a robust platform for modern radiolabeling methodologies, particularly through pre-targeting or multi-step labeling strategies. The compound's bifunctional nature allows for the separate conjugation of a targeting vector and a radioisotope.

A general methodology involves a two-stage process:

Conjugation to a Targeting Moiety: A biomolecule with targeting capabilities, such as a peptide or antibody, is chemically modified to introduce a reactive aldehyde or ketone group. The hydrazide end of this compound is then reacted with this group to form a stable conjugate. This initial step can be performed and purified without the presence of radioactivity.

Radiolabeling via Click Chemistry: The resulting alkyne-functionalized biomolecule is then reacted with a small, azide-containing prosthetic group or chelator that carries a radionuclide. This final step, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is highly efficient and can be performed rapidly under mild conditions, which is crucial when working with radioisotopes that have short half-lives, such as Technetium-99m or Gallium-68.

Interactive Data Table: Hypothetical Two-Step Radiolabeling Strategy

StepReactant 1Reactant 2Key ReactionProduct
1. Functionalization Aldehyde-modified PeptideThis compoundHydrazone formationAlkyne-functionalized Peptide
2. Radiolabeling Alkyne-functionalized PeptideAzide-Chelator-Radionuclide (e.g., ⁶⁸Ga)CuAAC Click ChemistryRadiolabeled Peptide

Engineering of Polymeric Architectures via Click Chemistry

This compound serves as a valuable building block in polymer chemistry for the engineering of complex polymeric architectures. Its dual-ended reactivity enables its use as a linker, a grafting agent, or a key component in step-growth polymerization to create well-defined structures. chemrxiv.orgnih.gov

The orthogonality of its reactive groups is key; the hydrazide can react with polymers bearing pendant aldehyde or ketone groups, while the alkyne can participate in click reactions with azide-functionalized polymers. researchgate.net This allows chemists to:

Create Block Copolymers: By reacting the hydrazide end with one type of polymer and then using the alkyne end to initiate or link to a second type of polymer.

Synthesize Graft Copolymers: A polymer backbone containing aldehyde groups can be functionalized with this compound, creating multiple alkyne "handles" along the chain. Other azide-terminated polymers can then be "clicked" onto this backbone.

Form Polymer Networks: When used with multifunctional polymer precursors, this compound can act as a cross-linker, forming hydrogels and other network materials with tailored properties.

The incorporation of hydrazide groups into a polymer structure can also confer beneficial properties, such as enhanced thermal stability and mechanical strength.

Development of Novel Molecular Scaffolds for Chemical Biology Research Tools

Molecular scaffolds are core structures upon which diverse functional groups can be appended to create libraries of compounds for biological screening. researchgate.netnih.govmpg.de this compound is instrumental in converting existing molecules or macromolecules into novel, functional scaffolds for chemical biology research. researchgate.net

By attaching this compound to a core structure, researchers introduce a reliable and bioorthogonal alkyne handle. This handle serves as a universal attachment point for a wide array of azide-modified molecules, including:

Fluorescent dyes for imaging applications.

Biotin tags for affinity purification and detection.

Photo-crosslinkers to study molecular interactions.

Small molecule drugs or candidate ligands to probe biological pathways.

This approach transforms a simple starting material into a highly versatile platform, enabling "scaffold hopping" where the core structure is maintained but its functionality is dramatically altered through click chemistry. nih.gov This strategy accelerates the development of new research tools by providing a modular and efficient route to diversification.

Interactive Data Table: Potential Modifications of a this compound-Enabled Scaffold

Azide-Modified MoietyResulting Functionality of ScaffoldResearch Application
Azido-fluorescein Fluorescent LabelingCellular imaging, flow cytometry
Azido-biotin Affinity TaggingProtein pull-down assays, Western blotting
Azido-peptide Bioactive TargetingProbing peptide-protein interactions
Azido-PEG Stealth ShieldingImproving biocompatibility and circulation time

Exploration in Materials Science Applications

The utility of this compound extends broadly into materials science, where its unique chemical properties can be harnessed to create advanced materials. smolecule.comambeed.com Its role in forming complex polymers is a key aspect of this, leading to materials used as coatings and adhesives where the hydrazide groups can improve performance.

Beyond polymers, this compound shows potential in nanotechnology. The hydrazide group is capable of forming stable coordination complexes with various metal ions. This property makes it an attractive candidate for the synthesis of metal-hydrazide nanoparticle systems. Such systems could be engineered for specific applications, including:

Drug Delivery: The nanoparticles could serve as carriers for therapeutic agents, with the potential for controlled release mechanisms.

Catalysis: Metal nanoparticles stabilized by the hydrazide linker could exhibit novel catalytic activities.

Sensing: Changes in the optical or electronic properties of the nanoparticle system upon binding to an analyte could form the basis of a sensor.

The alkyne functionality provides a further avenue for surface modification of these nanoparticles, allowing them to be integrated into larger systems or functionalized with targeting ligands.

Perspectives and Future Research Directions for Alkyne Hydrazides

Expansion of Catalytic Methodologies for Selective Functionalization

Future research will likely focus on developing new catalytic systems for the selective functionalization of alkyne hydrazides. This includes the development of catalysts for the hydroamination and hydrohydrazination of the alkyne moiety, which would provide access to a wider range of functionalized products. uni-heidelberg.denih.gov Moreover, cobalt-catalyzed C-H bond functionalization of alkynes with hydrazines has been shown to be a facile route to 1,2-diketones, and expanding this methodology to alkyne hydrazides could yield novel molecular scaffolds. rsc.org

Exploration of Novel Reactivity Patterns for Alkyne Hydrazides

Discovering new ways in which alkyne hydrazides can react is a key area for future exploration. This could involve investigating their participation in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. Palladium-catalyzed difunctionalization of alkynes using arylsulfonyl hydrazides has demonstrated a new pattern of reactivity, and similar transformations with alkyne hydrazides could be explored. acs.org Additionally, investigating the reactivity of the hydrazide moiety beyond simple hydrazone formation, such as in N-N bond cleavage reactions, could lead to new synthetic strategies.

Integration with Flow Chemistry and Sustainable Synthetic Processes

The use of continuous flow chemistry for the synthesis and transformation of alkyne hydrazides is a promising area for future research. researchgate.net Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and efficiency. rsc.org For example, the synthesis of pyrazoles from alkynes and hydrazines has been successfully demonstrated in a continuous flow system. mdpi.com Applying these techniques to the synthesis and subsequent reactions of Hex-5-ynehydrazide could lead to more sustainable and scalable manufacturing processes.

Rational Design of Ynehydrazide-Based Complex Architectures

The bifunctional nature of ynehydrazides makes them ideal building blocks for the rational design and synthesis of complex molecular architectures. techexplorist.comdartmouth.edu Future research will likely focus on using these compounds in the programmed assembly of intricate structures, such as macrocycles, dendrimers, and interlocked molecules. unc.edu By combining the orthogonal reactivity of the alkyne and hydrazide groups with advanced synthetic strategies, it will be possible to create novel molecules with unique functions for applications in areas such as drug delivery, catalysis, and molecular machines.

Q & A

Q. What are the established synthetic routes for Hex-5-ynehydrazide, and how are they optimized for purity and yield?

this compound is typically synthesized via hydrazide formation from alkyne precursors under inert conditions. Key steps include:

  • Reaction of hex-5-ynoic acid with hydrazine hydrate at controlled temperatures (60–80°C) to form the hydrazide intermediate.
  • Purification via recrystallization (e.g., using ethanol/water mixtures) to achieve ≥95% purity .
  • Characterization by 1H^1H-NMR (δ 2.1–2.3 ppm for alkyne protons) and LC-MS (m/z 244.10 [M+H]+^+) to confirm structural integrity .

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?

  • Spectroscopy : 13C^{13}C-NMR to resolve alkyne carbons (~70–80 ppm) and carbonyl carbons (~170 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to distinguish isotopic patterns and verify molecular weight (244.10 g/mol) .
  • Chromatography : HPLC with UV detection (λ = 210–230 nm) to assess purity and detect byproducts .

Q. How does this compound’s stability vary under different storage conditions?

  • Stability studies indicate decomposition at >40°C or in acidic/basic media.
  • Recommended storage: anhydrous conditions at 4°C in amber vials to prevent photodegradation.
  • Decomposition products include hex-5-ynoic acid (via hydrolysis) and hydrazine derivatives, detectable via TLC monitoring .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in [3+2] cycloaddition reactions?

  • Computational studies (DFT/B3LYP) reveal that the alkyne moiety facilitates regioselective cycloaddition with nitriles or azides.
  • Kinetic experiments show a second-order dependence on reactant concentration, supporting a concerted mechanism.
  • Contradictions in literature data (e.g., solvent effects on regioselectivity) may arise from competing π-π interactions or steric hindrance .

Q. How can contradictions in reported spectroscopic data for this compound derivatives be resolved?

  • Comparative Analysis : Cross-validate NMR shifts across solvents (DMSO-d6 vs. CDCl3) to account for solvent-induced shifts.
  • Crystallography : Single-crystal X-ray diffraction to resolve ambiguities in tautomeric forms (e.g., hydrazone vs. azo configurations).
  • Collaborative Studies : Replicate experiments using standardized protocols (e.g., IUPAC guidelines for hydrazide characterization) .

Q. What computational models best predict the thermodynamic stability of this compound complexes?

  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model aggregation behavior.
  • Docking Studies : Analyze binding affinities with transition metals (e.g., Cu+^+ for alkyne coordination) using AutoDock Vina.
  • Validate models against experimental thermochemical data (e.g., DSC for melting points) .

Methodological Notes

  • Reproducibility : Document reaction parameters (e.g., stirring rate, degassing steps) to minimize variability .
  • Ethical Reporting : Disclose conflicts in data interpretation (e.g., solvent purity impacting yields) .
  • Data Deposition : Submit raw spectral data to repositories (e.g., ChemSpider) for peer validation .

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